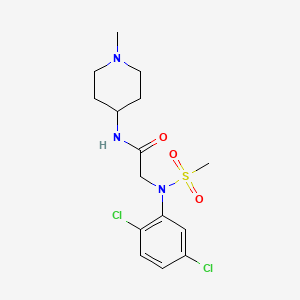![molecular formula C15H13ClF2N2O3S B4460205 2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4460205.png)
2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide
説明
2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamide drugs and has been studied for its potential use in cancer treatment.
作用機序
The exact mechanism of action of 2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called PARP-1, which is involved in DNA repair. By inhibiting PARP-1, the compound may prevent cancer cells from repairing DNA damage, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. The compound has also been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment with minimal side effects.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its specificity for cancer cells. This allows for targeted treatment and minimal damage to normal cells. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in cancer treatment.
将来の方向性
There are several future directions for the study of 2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to study its effectiveness in other types of cancer, such as lung and colon cancer. Additionally, the compound could be studied for its potential use in other diseases, such as autoimmune disorders and neurodegenerative diseases.
科学的研究の応用
2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential use as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and leukemia. Additionally, it has been studied for its potential use in combination with other cancer drugs to enhance their effectiveness.
特性
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-5-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O3S/c1-20(24(2,22)23)10-4-5-12(16)11(8-10)15(21)19-14-6-3-9(17)7-13(14)18/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBFBDBFWNIARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4460142.png)
![2-methyl-14-(3-pyridinyl)-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4460146.png)
![4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460158.png)
![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4460163.png)
![6-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4460164.png)
![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4460165.png)
![N-methyl-N-{2-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4460170.png)

![6-ethyl-4-(4-morpholinyl)-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B4460185.png)

![7-(4-ethoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460199.png)
![N-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B4460203.png)
![2-{4-[(4-fluorophenyl)amino]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}ethanol](/img/structure/B4460207.png)